molecular formula C4Cl3FN2 B1367479 2,4,6-Trichloro-5-fluoropyrimidine CAS No. 6693-08-9

2,4,6-Trichloro-5-fluoropyrimidine

Cat. No. B1367479
CAS RN: 6693-08-9
M. Wt: 201.41 g/mol
InChI Key: XXBZSPPWTVRISV-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-fluoropyrimidine is a chemical compound used primarily in scientific research . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trichloro-5-fluoropyrimidine is C4Cl3FN2 . The InChI code is 1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 .


Physical And Chemical Properties Analysis

2,4,6-Trichloro-5-fluoropyrimidine is a solid at room temperature . It has a density of 1.737±0.06 g/cm3 . The melting point is 37-38

Scientific Research Applications

Cancer Treatment and Drug Synthesis

2,4,6-Trichloro-5-fluoropyrimidine has been studied extensively in the context of cancer treatment and drug synthesis. Fluoropyrimidines, like 5-fluorouracil (5-FU), are key components in various anticancer agents. They are used in the treatment of a variety of cancers, including colorectal and other cancers, due to their ability to interfere with DNA and RNA synthesis in cancer cells. A notable advancement involves synthesizing novel fluoropyrimidines with potential as kinase inhibitors, offering new avenues in cancer therapy (Wada et al., 2012).

Noninvasive Studies and Diagnostic Tools

The unique properties of fluoropyrimidines enable their use in noninvasive studies, like positron emission tomography (PET) and nuclear magnetic resonance (NMR) imaging. These techniques provide valuable insights into the behavior of these drugs at their target sites, aiding in understanding their mechanism of action and optimizing chemotherapy (Wolf, Presant, & Waluch, 2003).

Chemotherapy Optimization

Research into the genetic aspects of fluoropyrimidine metabolism has shown that genetic factors significantly impact the efficacy and toxicity of these drugs. Understanding the enzyme activity in the 5-FU metabolic pathway can predict the clinical outcome of fluoropyrimidine-based chemotherapy, leading to more personalized and effective cancer treatments (Ichikawa, 2006).

Enhancement of Antitumor Activity

Studies have explored the combination of fluoropyrimidines with other compounds to enhance antitumor activity. For instance, combining 5-fluorouracil with inhibitors of dihydropyrimidine dehydrogenase (DPD), like 5-chloro-2,4-dihydroxypyridine (CDHP), has shown promising results in increasing the efficacy of fluoropyrimidine treatments in certain tumors (Takechi, Fujioka, Matsushima, & Fukushima, 2002).

Development of New Fluoropyrimidine Derivatives

Research efforts are also directed at creating new fluoropyrimidine derivatives like S-1, which combines a prodrug of 5-FU with biochemical modulators to improve its antitumor activity while reducing toxicity. Such developments offer new strategies in treating solid malignancies (Saif, Syrigos, & Katirtzoglou, 2009).

Personalized Medicine and Pharmacogenetics

The field of pharmacogenetics is crucial in understanding the individual response to fluoropyrimidines. Identifying genetic markers and polymorphisms related to fluoropyrimidine metabolism can help predict a patient's response to these drugs, leading to more personalized and safer chemotherapy regimens (Loganayagam et al., 2013).

properties

IUPAC Name

2,4,6-trichloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBZSPPWTVRISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539088
Record name 2,4,6-Trichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-5-fluoropyrimidine

CAS RN

6693-08-9
Record name 2,4,6-Trichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.5 mol of fluorine in the form of a 30% by volume mixture with helium was introduced into a suspension of 36.7 g (0.2 mol) of 2,4,6-trichloropyrimidine, 21 g of sodium fluoride (0.5 mol) and 250 ml of trichlorofluoromethane, at a temperature of -78° C. The rate of introduction was 0.15 mol of fluorine per hour. After the introduction, the reaction mixture was filtered and 19.3 g of pure 5-fluoro-2,4,6-trichloropyrimidine were obtained from the filtrate by distillation over iron filings. This corresponds to a yield of 48% of theory. The boiling point of the isolated product was 80°-87° C. at 10 mbar. The reaction mixture also contained more highly fluorinated pyrimidine derivatives.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Baasner, E Klauke - Journal of fluorine chemistry, 1989 - Elsevier
Starting from tetrafluoropyrimidine (1), selective fluorine/ chlorine exchange reactions and selective hydrogenolysis of the chlorine substituents are described. Combination of these …
Number of citations: 17 www.sciencedirect.com
S Ioannidis, ML Lamb, T Wang, L Almeida… - Journal of medicinal …, 2011 - ACS Publications
The myeloproliferative neoplasms, polycythemia vera, essential thrombocythemia, and idiopathic myelofibrosis are a heterogeneous but related group of hematological malignancies …
Number of citations: 132 pubs.acs.org
DP Phillips, W Gao, Y Yang, G Zhang… - Journal of Medicinal …, 2014 - ACS Publications
Activation of the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5), also known as G-protein bile acid receptor 1 (GPBAR1), has been shown to play a key role in …
Number of citations: 43 pubs.acs.org

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